molecular formula C14H8F6N2O3 B8162772 ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid

((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid

Cat. No.: B8162772
M. Wt: 366.21 g/mol
InChI Key: UVCICLGSAMFIKR-UHFFFAOYSA-N
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Description

((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor This precursor can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions The pyrimidine ring is then introduced through cyclization reactions involving appropriate reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl groups and pyrimidine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its trifluoromethyl groups and pyrimidine ring are known to enhance the biological activity and stability of pharmaceutical agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and pyrimidine ring play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and phenyl derivatives. Examples include:

Uniqueness

((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid is unique due to its specific combination of trifluoromethyl groups and a pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[2-[3,5-bis(trifluoromethyl)phenyl]pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N2O3/c15-13(16,17)8-1-7(2-9(3-8)14(18,19)20)12-21-4-10(5-22-12)25-6-11(23)24/h1-5H,6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCICLGSAMFIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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